4-Bromo-6-(4-bromobenzyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-[(4-bromophenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOMSSCPZMCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Esterification of p-Bromophenylacetic Acid
- Reagents: p-Bromophenylacetic acid, methanol, solid acid catalyst.
- Conditions: Reflux at 65-70 °C for 5-6 hours.
- Process: The acid is esterified to methyl p-bromophenylacetate by catalytic esterification. After reaction, the mixture is cooled below 30 °C, filtered to recover the catalyst, and methanol is removed under reduced pressure. The residue is dissolved in a hydrophobic solvent (e.g., toluene), washed with water, and concentrated to yield the ester intermediate.
- Yield: Typically around 94-95%.
Step 2: Formation of Dimethyl 2-(4-bromophenyl) Malonate (Intermediate 2)
- Reagents: Intermediate 1, sodium methoxide, methanol, dimethyl carbonate.
- Conditions: Stirring under nitrogen atmosphere at 70-80 °C for 4-8 hours.
- Process: Sodium methoxide and dimethyl carbonate react with the ester intermediate to form the malonate derivative, which is a key precursor for pyrimidine ring formation.
- Yield: High, contributing to overall process efficiency.
Step 3: Cyclization to Form Pyrimidine Ring (Intermediate 3)
- Reagents: Intermediate 2, formamidine hydrochloride.
- Conditions: Stirring and heating at 20-30 °C for 15-17 hours.
- Process: The malonate intermediate undergoes cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol or related pyrimidine intermediates.
- Yield: Moderate to high, depending on reaction optimization.
Step 4: Halogenation (Chlorination/Bromination) of Pyrimidine Ring
- Reagents: Intermediate 3, toluene, N,N-dimethylaminopyridine, solid phosgene (for chlorination), or appropriate brominating agents.
- Conditions: Addition of phosgene at 20-35 °C, heating at 95-105 °C for 3-5 hours, followed by aqueous workup at 20-30 °C.
- Process: The pyrimidine hydroxyl groups are converted to halides (chlorides or bromides) to yield the dihalogenated pyrimidine derivative.
- Purification: Organic phases are extracted, solvents removed under reduced pressure, and the product is recrystallized from ethanol.
- Yield: Approximately 73-86%, purity >99% by HPLC.
Adaptation for 4-Bromo-6-(4-bromobenzyl)pyrimidine
To prepare 4-Bromo-6-(4-bromobenzyl)pyrimidine, the key difference lies in introducing the 4-bromobenzyl substituent at the 6-position of the pyrimidine ring. This can be achieved by:
- Using a 4-bromobenzyl halide or equivalent benzylating agent to substitute at the 6-position after pyrimidine ring formation.
- Alternatively, modifying the starting bromophenylacetic acid to include a benzyl group or performing a selective substitution post-pyrimidine synthesis.
The general synthetic framework remains similar, but with an additional benzylation step or a tailored precursor.
Summary Table of Preparation Steps and Conditions
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h | 94-95 | Ester intermediate formation |
| 2 | Malonate Formation | Sodium methoxide, methanol, dimethyl carbonate, 70-80 °C, N2, 4-8 h | High | Dimethyl 2-(4-bromophenyl) malonate |
| 3 | Cyclization | Formamidine hydrochloride, 20-30 °C, 15-17 h | Moderate-High | Pyrimidine ring formation |
| 4 | Halogenation | Toluene, N,N-dimethylaminopyridine, solid phosgene, 20-105 °C, 3-5 h | 73-86 | Conversion to dihalopyrimidine, purification by recrystallization |
Research Findings and Optimization
- The use of solid acid catalysts and controlled reflux conditions in step 1 improves esterification efficiency and catalyst recovery.
- Nitrogen atmosphere during malonate formation (step 2) prevents oxidation and side reactions.
- The cyclization step requires careful temperature control to maximize yield and purity.
- Phosgene-based chlorination is effective but requires strict temperature and safety controls.
- Purification by ethanol recrystallization yields high-purity products (>99% by HPLC).
- Total yields for the multi-step synthesis range from approximately 52% to 75%, depending on optimization and scale.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(4-bromobenzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-6-(4-bromobenzyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Brominated Pyrimidines with Varied Substituents
4-Bromo-2,6-diphenylpyrimidine :
- Structure : Pyrimidine with bromine at position 4 and phenyl groups at positions 2 and 5.
- Properties : Similarity score 0.75 to the target compound. Phenyl groups enhance π-π stacking but reduce solubility in polar solvents .
- Comparison : The absence of a benzyl group limits its ability to participate in secondary interactions (e.g., hydrogen bonding) compared to 4-bromo-6-(4-bromobenzyl)pyrimidine.
- 5-Bromo-4-cyclopropyl-6-methylpyrimidine: Structure: Cyclopropyl and methyl substituents at positions 4 and 6. Properties: Lower molecular weight (213.07 g/mol) and predicted density (1.562 g/cm³) .
Table 1: Key Properties of Selected Brominated Pyrimidines
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-6-(4-bromobenzyl)pyrimidine, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via bromination of a pyrimidine precursor using agents like N-bromosuccinimide (NBS) or molecular bromine. Catalysts such as FeBr₃ are critical for regioselectivity. For example, bromination of 6-(4-bromobenzyl)pyrimidine at the 4-position requires inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions . Solvent polarity and temperature (e.g., reflux in acetonitrile) influence yield and purity. Optimization involves iterative adjustment of stoichiometry, catalyst loading, and reaction time, monitored by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are essential for characterizing 4-Bromo-6-(4-bromobenzyl)pyrimidine?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 351.93 for C₁₁H₈Br₂N₂) .
- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and crystal packing, critical for structure-activity studies .
Q. What purification methods are effective for isolating 4-Bromo-6-(4-bromobenzyl)pyrimidine?
- Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradient) separates brominated byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%), with monitoring via melting point (mp ~145–148°C) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of 4-Bromo-6-(4-bromobenzyl)pyrimidine?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps (~4.2 eV) to predict electrophilic substitution sites. Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., pyrimidine N1) for functionalization . These tools guide synthetic modifications for targeted biological activity.
Q. What experimental strategies resolve contradictions in reported biological activity data for brominated pyrimidines?
- Methodology :
- Purity Validation : Ensure >98% purity via HPLC and elemental analysis to exclude impurities as confounding factors.
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies.
- Structural Analog Comparison : Compare activity with derivatives (e.g., thieno[3,2-d]pyrimidines) to identify substituent effects .
Q. How can reaction mechanisms for nucleophilic substitutions involving 4-Bromo-6-(4-bromobenzyl)pyrimidine be elucidated?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to study rate-limiting steps (e.g., C-Br bond cleavage).
- Trapping Intermediates : Identify transient species (e.g., Meisenheimer complexes) via low-temperature NMR .
- Computational Modeling : Transition state analysis (IRC plots) validates proposed mechanisms .
Q. What challenges arise in X-ray crystallographic analysis of 4-Bromo-6-(4-bromobenzyl)pyrimidine, and how are they addressed?
- Methodology :
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures at 4°C yields diffraction-quality crystals.
- Disorder Mitigation : Refine anisotropic displacement parameters for bromine atoms to resolve rotational disorder in the benzyl group .
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets (<0.8 Å) .
Q. How can researchers design structure-activity relationship (SAR) studies for 4-Bromo-6-(4-bromobenzyl)pyrimidine derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
